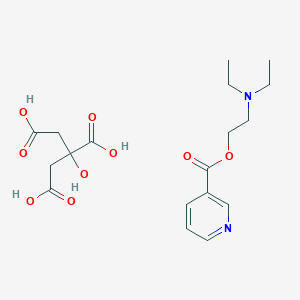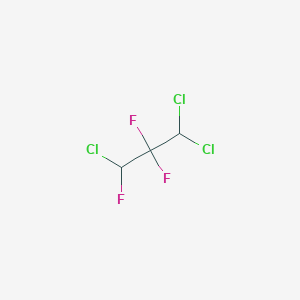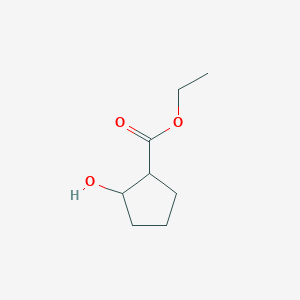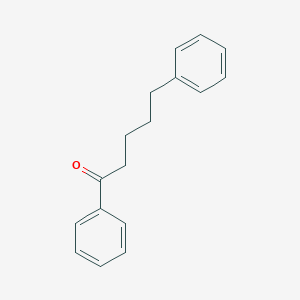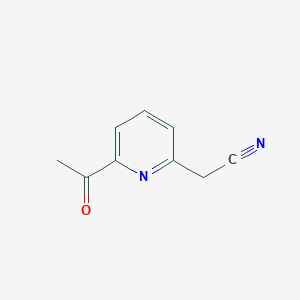
Bis(2-hexoxyethyl) butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hexoxyethyl) butanedioate is an organic compound with the molecular formula C20H38O6. It is a diester derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-(hexyloxy)ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, bis(2-(hexyloxy)ethyl) ester typically involves the esterification of succinic acid with 2-(hexyloxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The general reaction can be represented as follows:
Succinic acid+2(2-(hexyloxy)ethanol)→Succinic acid, bis(2-(hexyloxy)ethyl) ester+Water
Industrial Production Methods
In an industrial setting, the production of succinic acid, bis(2-(hexyloxy)ethyl) ester may involve continuous esterification processes using fixed-bed reactors or other advanced techniques to optimize yield and efficiency. The use of heterogeneous catalysts and microwave-assisted reactions are also explored to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hexoxyethyl) butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield succinic acid and 2-(hexyloxy)ethanol.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Succinic acid and 2-(hexyloxy)ethanol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
Bis(2-hexoxyethyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers, plasticizers, and other fine chemicals.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.
Medicine: Explored for its role in the formulation of pharmaceuticals and as a component in controlled-release drug delivery systems.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of succinic acid, bis(2-(hexyloxy)ethyl) ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions with biological molecules. The pathways involved may include the hydrolysis of ester bonds, releasing succinic acid and 2-(hexyloxy)ethanol, which can further participate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Succinic acid, ethyl 2-hexyl ester
- Succinic acid, 2-ethylhexyl 2-hexyl ester
- Succinic acid, bis(2-ethylhexyl) ester
Uniqueness
Bis(2-hexoxyethyl) butanedioate is unique due to its specific ester groups, which impart distinct physical and chemical properties. Compared to other similar compounds, it may offer advantages in terms of solubility, biocompatibility, and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
10058-20-5 |
|---|---|
Molecular Formula |
C20H38O6 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
bis(2-hexoxyethyl) butanedioate |
InChI |
InChI=1S/C20H38O6/c1-3-5-7-9-13-23-15-17-25-19(21)11-12-20(22)26-18-16-24-14-10-8-6-4-2/h3-18H2,1-2H3 |
InChI Key |
DSGIOCRYGRVGOW-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOC(=O)CCC(=O)OCCOCCCCCC |
Canonical SMILES |
CCCCCCOCCOC(=O)CCC(=O)OCCOCCCCCC |
Key on ui other cas no. |
10058-20-5 |
Synonyms |
Succinic acid bis[2-(hexyloxy)ethyl] ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






